molecular formula C12H10N4O3 B14510893 4-Anilinobenzene-1-diazonium nitrate CAS No. 62884-38-2

4-Anilinobenzene-1-diazonium nitrate

Cat. No.: B14510893
CAS No.: 62884-38-2
M. Wt: 258.23 g/mol
InChI Key: XAUHLJYNZYLQJH-UHFFFAOYSA-N
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Description

4-Anilinobenzene-1-diazonium nitrate is an organic compound with the molecular formula C12H10N4O3. It belongs to the class of diazonium salts, which are known for their versatility in organic synthesis. This compound is particularly significant due to its applications in various fields such as chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 4-Anilinobenzene-1-diazonium nitrate typically involves the diazotization of 4-anilinobenzene. This process requires the reaction of 4-anilinobenzene with nitrous acid, which is generated in situ from sodium nitrite and a strong acid like hydrochloric acid. The reaction is carried out at low temperatures to ensure the stability of the diazonium salt .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar route but on a larger scale. The process involves careful control of reaction conditions to prevent the decomposition of the diazonium salt. The use of continuous flow reactors has been explored to enhance safety and efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-Anilinobenzene-1-diazonium nitrate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-Anilinobenzene-1-diazonium nitrate involves the formation of a diazonium ion, which is highly reactive. The diazonium ion can undergo various reactions, such as substitution and coupling, to form different products. The reactivity of the diazonium ion is attributed to its ability to form a stable nitrogen gas (N2) as a leaving group, which drives the reaction forward .

Comparison with Similar Compounds

  • 4-Nitrobenzene diazonium nitrate
  • 4-Chlorobenzene diazonium nitrate
  • 4-Methylbenzene diazonium nitrate

Comparison: 4-Anilinobenzene-1-diazonium nitrate is unique due to the presence of the aniline group, which enhances its reactivity in coupling reactions compared to other diazonium salts. The aniline group also provides additional sites for further functionalization, making it a versatile intermediate in organic synthesis .

Properties

CAS No.

62884-38-2

Molecular Formula

C12H10N4O3

Molecular Weight

258.23 g/mol

IUPAC Name

4-anilinobenzenediazonium;nitrate

InChI

InChI=1S/C12H10N3.NO3/c13-15-12-8-6-11(7-9-12)14-10-4-2-1-3-5-10;2-1(3)4/h1-9,14H;/q+1;-1

InChI Key

XAUHLJYNZYLQJH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)[N+]#N.[N+](=O)([O-])[O-]

Origin of Product

United States

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